IQS-019 mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IQS-019 mesylate: is a novel, potent inhibitor of several tyrosine kinases, specifically targeting the B-cell receptor signaling pathway. It inhibits the kinases Lyn, Syk, and Btk with IC50 values of 0.15 µM, 1.6 µM, and 2.1 µM, respectively . This compound is being researched for its potential therapeutic applications, particularly in the treatment of B-cell non-Hodgkin lymphoma .
准备方法
Industrial Production Methods: Industrial production of IQS-019 mesylate would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would need to adhere to stringent quality control measures to ensure the consistency and safety of the compound .
化学反应分析
Types of Reactions: IQS-019 mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN).
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
IQS-019 mesylate has several scientific research applications, including:
作用机制
IQS-019 mesylate exerts its effects by inhibiting key tyrosine kinases involved in the B-cell receptor signaling pathway. The compound specifically targets Lyn, Syk, and Btk kinases, leading to the disruption of downstream signaling events that are crucial for the survival and proliferation of B-cell lymphomas . By inhibiting these kinases, this compound effectively reduces the growth and survival of cancer cells .
相似化合物的比较
Imatinib mesylate: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Dasatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia and acute lymphoblastic leukemia.
Uniqueness of IQS-019 mesylate: this compound is unique in its ability to simultaneously inhibit multiple tyrosine kinases (Lyn, Syk, and Btk) with high potency. This multi-targeted approach may provide a broader therapeutic effect compared to other inhibitors that target a single kinase .
属性
分子式 |
C26H29Cl2N7O4S |
---|---|
分子量 |
606.5 g/mol |
IUPAC 名称 |
4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid |
InChI |
InChI=1S/C25H25Cl2N7O.CH4O3S/c1-32-10-12-34(13-11-32)16-8-6-15(7-9-16)29-25-30-22(28)18-14-17(24(35)33(2)23(18)31-25)21-19(26)4-3-5-20(21)27;1-5(2,3)4/h3-9,14H,10-13H2,1-2H3,(H3,28,29,30,31);1H3,(H,2,3,4) |
InChI 键 |
WZKVSBCDVWAFQH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C=C(C(=O)N(C4=N3)C)C5=C(C=CC=C5Cl)Cl)N.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。